Etiolin
Description
Etiolin is a yellowish-white pigment found in etiolated plants (those grown in darkness) and is closely associated with plastids . Historically termed "protochlorophyll" by Monteverde (1894), it is recognized as a precursor to chlorophyll, undergoing conversion into the latter upon light exposure . This compound’s spectral characteristics in the red wavelength range align with chlorophyll precursors, though detailed structural analyses remain scarce . Its role in early photosynthetic machinery is supported by weak oxygen evolution in etiolated plastids, as observed by Draper (1878) and Ewart (1897) . Unlike chlorophyll, this compound lacks nitrogen and phosphorus in its unconfirmed molecular structure, though it shares metabolic pathways with chlorophyll derivatives .
Properties
CAS No. |
29271-49-6 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H43NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-22,24-25,29-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,24+,25?,26-,27-/m0/s1 |
InChI Key |
JMSRDKIFVZVAMX-SSTACDENSA-N |
SMILES |
CC1CCC(=NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Isomeric SMILES |
C[C@H]1CCC(=NC1)[C@@H](C)C2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
Canonical SMILES |
CC1CCC(=NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Synonyms |
etiolin |
Origin of Product |
United States |
Comparison with Similar Compounds
Etiolin vs. Chlorophyll
- Structural Relationship: this compound is a direct precursor to chlorophyll, with conversion mediated by light.
- Function : Chlorophyll drives photosynthesis via light absorption, while this compound serves as a transient reservoir in darkness. Green plant tissues contain both pigments, suggesting overlapping roles during light adaptation .
- Spectral Data : Chlorophyll exhibits distinct absorption peaks in blue (430 nm) and red (662 nm) regions. This compound’s spectrum, though less characterized, shows bands in the red range, consistent with protochlorophyll-like behavior .
This compound vs. Xanthophyll and Carotin (Carotenoids)
- Classification: Xanthophyll and carotin are carotenoids (terpenoids), whereas this compound is a chlorophyll precursor.
- Role in Photoprotection: Carotenoids dissipate excess light energy and quench reactive oxygen species. This compound lacks a defined photoprotective role but may stabilize plastids in darkness .
- Oxygen Evolution : this compound-associated plastids show weak oxygen production, while xanthophyll and carotin exhibit stronger activity under specific conditions .
This compound vs. Protochlorophyll
- Terminological Overlap: Protochlorophyll and this compound are historically synonymous. Monteverde (1894) used "protochlorophyll" for the red-absorbing precursor, while Greilach (1904) formalized "this compound" for the same compound .
- Metabolic Context: Both terms refer to chlorophyll precursors, but this compound is explicitly linked to etiolation, whereas protochlorophyll may describe intermediates in non-etiolated tissues.
Table 1: Comparative Properties of this compound and Related Pigments
| Property | This compound | Chlorophyll | Xanthophyll/Carotin | Protochlorophyll |
|---|---|---|---|---|
| Pigment Class | Chlorophyll precursor | Porphyrin | Carotenoid | Chlorophyll precursor |
| Presence in Darkness | Yes (etiolated) | No | Yes (low amounts) | Variable |
| Light Dependency | Converts to chlorophyll in light | Requires light for synthesis | Light-independent synthesis | Light-dependent conversion |
| Key Role | Chlorophyll precursor, plastid stabilization | Photosynthesis | Photoprotection, light harvesting | Chlorophyll precursor |
| Structural Notes | Lacks N/P (unconfirmed) | Contains Mg, N, P | Isoprenoid chains | Structurally analogous to this compound |
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